3-Bromo-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-Bromo-5,5-dimethylimidazolidine-2,4-dione, also known as BMDID, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDID is a cyclic urea derivative that possesses unique chemical and physical properties, making it an attractive target for research.
Mechanism Of Action
The mechanism of action of 3-Bromo-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various metabolic pathways. In particular, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Biochemical And Physiological Effects
3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the growth of various cancer cells and bacteria, making it a potential candidate for the development of new drugs. Additionally, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to have an impact on various physiological processes such as blood pressure regulation and acid-base balance.
Advantages And Limitations For Lab Experiments
3-Bromo-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its unique chemical and physical properties. However, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione. One potential area of research is the development of new drugs based on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione, particularly for the treatment of cancer and bacterial infections. Another area of research is the development of new materials and polymers based on 3-Bromo-5,5-dimethylimidazolidine-2,4-dione, with potential applications in various fields such as electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of 3-Bromo-5,5-dimethylimidazolidine-2,4-dione and its impact on various physiological processes.
Synthesis Methods
3-Bromo-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 3-bromopropionyl chloride with 2,4-dimethylimidazole, followed by the addition of urea and subsequent cyclization. The final product is obtained after purification using various techniques such as recrystallization and chromatography.
Scientific Research Applications
3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been shown to possess antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. In material science, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 3-Bromo-5,5-dimethylimidazolidine-2,4-dione has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity.
properties
IUPAC Name |
3-bromo-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHPJRJBIANDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302078 | |
Record name | 3-Bromo-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
58402-65-6 | |
Record name | NSC148349 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5,5-dimethylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.